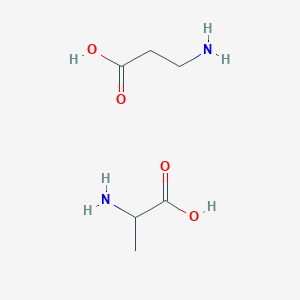

L-Alanine-beta-alanine

Description

Properties

Molecular Formula |

C6H14N2O4 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-aminopropanoic acid;3-aminopropanoic acid |

InChI |

InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |

InChI Key |

NKWMMEIEWUEFNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N.C(CN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanyl-beta-alanine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-beta-alanine is a dipeptide composed of the amino acids L-alanine and beta-alanine (B559535). While not as extensively studied as its constituent amino acids or the related dipeptide carnosine (β-alanyl-L-histidine), L-alanyl-beta-alanine holds interest for its potential roles in various biological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of L-Alanyl-beta-alanine, drawing on available data and established principles of peptide chemistry and biology. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

L-Alanyl-beta-alanine is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of beta-alanine.

IUPAC Name: (2S)-2-aminopropanoyl-3-aminopropanoic acid

Chemical Formula: C₆H₁₂N₂O₃

Molecular Weight: 160.17 g/mol

CAS Number: 52788-02-0[1]

Physicochemical Properties

Direct experimental data for the physicochemical properties of L-Alanyl-beta-alanine are limited. The following table summarizes available data and includes estimated values based on the properties of the closely related dipeptide, L-Alanyl-L-alanine.

| Property | Value | Source/Notes |

| Molecular Weight | 160.17 g/mol | Calculated |

| Molecular Formula | C₆H₁₂N₂O₃ | |

| Appearance | White to off-white crystalline powder | Assumed, based on similar peptides |

| Melting Point | No data available | For L-Alanyl-L-alanine: 280-285 °C (decomposes) |

| Boiling Point | No data available | For L-Alanyl-L-alanine: 286.06 °C (estimated)[2] |

| Solubility | Soluble in water | Assumed, based on polar nature |

| pKa | No data available | For L-Alanyl-L-alanine: 3.16 (predicted)[3] |

| logP | No data available | For L-Alanyl-L-alanine: -3.3 (computed)[4] |

| Topological Polar Surface Area | 92.4 Ų | For L-Alanyl-L-alanine (computed)[3][4] |

Synthesis of L-Alanyl-beta-alanine

The synthesis of L-Alanyl-beta-alanine can be achieved through standard peptide synthesis methodologies, including both solid-phase and liquid-phase approaches.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from established methods for dipeptide synthesis.[5][6]

Materials:

-

Fmoc-β-Ala-Wang resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell Fmoc-β-Ala-Wang resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-L-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter to collect the cleaved peptide solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude L-Alanyl-beta-alanine by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Liquid-Phase Peptide Synthesis

This protocol outlines a general approach to dipeptide synthesis in solution.[7]

Materials:

-

Boc-L-Ala-OH

-

H-β-Ala-OMe·HCl (beta-alanine methyl ester hydrochloride)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Aqueous acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) for workup

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (B78521) (for saponification)

Procedure:

-

Amine Neutralization: Dissolve H-β-Ala-OMe·HCl in DCM or DMF and add DIPEA to neutralize the salt.

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-Ala-OH and HOBt in DCM or DMF and cool to 0 °C.

-

Add the neutralized H-β-Ala-OMe solution to the cooled mixture.

-

Add EDC·HCl and allow the reaction to proceed overnight, warming to room temperature.

-

-

Workup and Purification:

-

Dilute the reaction mixture and wash sequentially with aqueous acid, base, and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude protected dipeptide.

-

Purify by silica (B1680970) gel chromatography.

-

-

Deprotection:

-

Boc Removal: Treat the protected dipeptide with TFA in DCM to remove the Boc group.

-

Ester Hydrolysis (Saponification): Treat the deprotected dipeptide ester with aqueous NaOH to hydrolyze the methyl ester, followed by neutralization to yield L-Alanyl-beta-alanine.

-

-

Final Purification: The final product can be purified by recrystallization or chromatography.

Spectroscopic and Analytical Data

Mass Spectrometry

A mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of Alanyl-β-alanine has been reported.[8] This derivatization is often used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be the preferred method for accurate mass determination of the underivatized dipeptide.

Expected HRMS (ESI+) m/z:

| Ion | Calculated m/z |

| [M+H]⁺ | 161.0921 |

| [M+Na]⁺ | 183.0740 |

NMR Spectroscopy

Experimental NMR spectra for L-Alanyl-beta-alanine are not widely published. However, the expected chemical shifts can be predicted based on the spectra of L-alanine, beta-alanine, and other dipeptides.

Predicted ¹H NMR Chemical Shifts (in D₂O):

-

L-Alanine residue:

-

α-H: ~3.8-4.0 ppm (quartet)

-

β-CH₃: ~1.4-1.5 ppm (doublet)

-

-

beta-Alanine residue:

-

α-CH₂: ~2.4-2.6 ppm (triplet)

-

β-CH₂: ~3.2-3.4 ppm (triplet)

-

Predicted ¹³C NMR Chemical Shifts (in D₂O):

-

L-Alanine residue:

-

C=O: ~175-178 ppm

-

Cα: ~51-53 ppm

-

Cβ: ~18-20 ppm

-

-

beta-Alanine residue:

-

C=O: ~178-181 ppm

-

Cα: ~35-37 ppm

-

Cβ: ~38-40 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of L-Alanyl-beta-alanine is expected to show characteristic absorptions for the functional groups present in a dipeptide.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amine and amide) |

| ~3000-3200 | O-H stretching (carboxylic acid) |

| ~2850-2960 | C-H stretching (aliphatic) |

| ~1650-1680 | C=O stretching (Amide I) |

| ~1580-1640 | N-H bending (primary amine) |

| ~1510-1570 | N-H bending (Amide II) |

| ~1400-1450 | C-O-H bending (carboxylic acid) |

| ~1200-1300 | C-N stretching |

Biological Activity and Mechanism of Action

The biological activity of L-Alanyl-beta-alanine as a distinct dipeptide is not well-documented. Most of the related research focuses on the physiological effects of beta-alanine supplementation, which serves as a rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[7][9][10]

Role as a Precursor

It is plausible that L-Alanyl-beta-alanine, upon enzymatic hydrolysis in vivo, could serve as a source of L-alanine and beta-alanine. The released beta-alanine could then be utilized for carnosine synthesis. Carnosine is a multifunctional dipeptide with roles in intracellular pH buffering, antioxidant defense, and regulation of enzyme activity.[11]

Cellular Transport

The cellular uptake of L-Alanyl-beta-alanine has not been specifically studied. However, the transport mechanisms of its constituent amino acids are known. L-alanine is transported into cells via sodium-dependent systems like System A and System ASC.[11] Beta-alanine is also taken up by a sodium- and chloride-dependent transporter.[12] It is possible that L-Alanyl-beta-alanine could be a substrate for peptide transporters, such as PepT1 or PepT2, which are responsible for the uptake of di- and tripeptides in various tissues.

Potential Signaling Pathways

There is no direct evidence for specific signaling pathways modulated by L-Alanyl-beta-alanine. However, the biological effects of carnosine, for which beta-alanine is a precursor, are linked to various cellular processes. For instance, carnosine has been shown to have antioxidant and anti-inflammatory properties.[13] It is hypothesized that by providing a source of beta-alanine, L-Alanyl-beta-alanine could indirectly influence these pathways.

Applications and Future Directions

The primary current application of L-Alanyl-beta-alanine is in biochemical research as a model dipeptide. Its potential applications in drug development could be explored in several areas:

-

Prodrug Development: The dipeptide structure could be utilized to improve the absorption and delivery of a pharmacologically active molecule by attaching it to either the N- or C-terminus.

-

Nutraceuticals: As a potential source of beta-alanine, it could be investigated as a component of nutritional supplements aimed at enhancing athletic performance or supporting muscle health.

-

Cell Culture Media Supplement: Given the role of beta-alanine in improving cell growth and viability in culture, L-Alanyl-beta-alanine could be explored as a stable source of this amino acid in cell culture media.[14]

Future research is needed to elucidate the specific biological activities of L-Alanyl-beta-alanine, including its transport, metabolism, and potential interactions with cellular receptors and signaling pathways. Such studies will be crucial in determining its viability for therapeutic or nutraceutical applications.

Conclusion

L-Alanyl-beta-alanine is a dipeptide with a well-defined chemical structure but limited characterization in the scientific literature. While its physicochemical and biological properties are not extensively documented, reasonable estimations can be made based on related compounds. Standard peptide synthesis protocols can be readily adapted for its preparation. The biological significance of L-Alanyl-beta-alanine is likely linked to its role as a precursor to L-alanine and, more importantly, beta-alanine, which is a key component of the physiologically active dipeptide carnosine. Further investigation into the specific properties and functions of L-Alanyl-beta-alanine is warranted to fully understand its potential in research and development.

References

- 1. L-ALANYL-BETA-ALANINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Page loading... [wap.guidechem.com]

- 4. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characteristics of L-alanine transport in cardiac sarcolemmal vesicles and into isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uphill transport of beta-alanine in intestinal brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert [mdpi.com]

- 14. Buy L-Alanyl-L-alanine | 1948-31-8 [smolecule.com]

L-Alanyl-beta-alanine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Characteristics

The fundamental physicochemical properties of a dipeptide are critical for understanding its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, and interaction with biological targets.

Molecular Structure and Basic Information

L-Alanyl-beta-alanine is a dipeptide composed of L-alanine and beta-alanine (B559535) linked by a peptide bond. Its chemical structure is as follows:

Chemical Formula: C₆H₁₂N₂O₃[1] Molecular Weight: 160.17 g/mol [1]

Comparative Physicochemical Data

Due to the limited availability of direct experimental data for L-Alanyl-beta-alanine, the following table presents a comparative summary of the physicochemical properties of its constituent amino acids (L-alanine and beta-alanine) and the isomeric dipeptide L-Alanyl-L-alanine. This data serves as a valuable reference for estimating the properties of L-Alanyl-beta-alanine.

| Property | L-Alanine | beta-Alanine | L-Alanyl-L-alanine | L-Alanyl-beta-alanine |

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ | C₆H₁₂N₂O₃ | C₆H₁₂N₂O₃ |

| Molecular Weight ( g/mol ) | 89.09 | 89.09 | 160.17 | 160.17 |

| Melting Point (°C) | 258 (sublimes)[2] | 207 (decomposes)[3] | 280-285 | Data not available |

| Solubility in Water | 167.2 g/L (25 °C)[2] | 54.5 g/100 mL[3] | 0.1 g/mL | Data not available |

| pKa (Carboxyl Group) | 2.34[2] | 3.55[3] | 3.16 (Predicted)[4] | Data not available |

| pKa (Amino Group) | 9.87[2] | 10.24[3] | Data not available | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a dipeptide like L-Alanyl-beta-alanine.

Determination of Melting Point

The melting point of a dipeptide can be determined using several methods, with the capillary method and fast scanning calorimetry being common approaches.

1. Capillary Melting Point Method:

-

Principle: A small, finely powdered sample of the dipeptide is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the sample melts is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

Ensure the dipeptide sample is pure and dry.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

2. Fast Scanning Calorimetry (FSC):

-

Principle: FSC is a technique that uses very high heating and cooling rates to suppress thermal decomposition, which can be an issue for dipeptides. This allows for the accurate determination of the melting temperature and enthalpy of fusion.

-

Apparatus: Fast Scanning Calorimeter.

-

Procedure:

-

A small sample of the dipeptide is placed on the FSC sensor.

-

The sample is subjected to a rapid heating and cooling cycle.

-

The heat flow to the sample is measured as a function of temperature, and the melting point is determined from the resulting thermogram.

-

Determination of Aqueous Solubility

The solubility of a dipeptide in water can be determined using gravimetric or photometric methods.

1. Gravimetric Method:

-

Principle: An excess amount of the dipeptide is equilibrated with a known volume of water at a specific temperature until the solution is saturated. The concentration of the dissolved dipeptide is then determined by evaporating the solvent and weighing the solid residue.

-

Apparatus: Temperature-controlled shaker or incubator, analytical balance, filtration apparatus, oven.

-

Procedure:

-

Add an excess amount of the dipeptide to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the evaporating dish.

-

Evaporate the water in an oven at a temperature below the decomposition point of the dipeptide until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

The difference in weight gives the mass of the dissolved dipeptide, from which the solubility can be calculated.

-

2. Photometric (UV-Vis Spectrophotometry) Method:

-

Principle: This method is suitable if the dipeptide has a chromophore that absorbs ultraviolet or visible light. A calibration curve of absorbance versus concentration is first constructed. The absorbance of a saturated solution is then measured, and the concentration is determined from the calibration curve.

-

Apparatus: UV-Vis spectrophotometer, cuvettes, volumetric flasks, analytical balance.

-

Procedure:

-

Prepare a series of standard solutions of the dipeptide with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution of the dipeptide as described in the gravimetric method.

-

Filter the saturated solution and dilute it with a known factor to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

Determination of pKa (Acid Dissociation Constants)

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable groups in a molecule like a dipeptide.

-

Principle: A solution of the dipeptide is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

-

Apparatus: pH meter with a combination pH electrode, burette, stirrer, beaker.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the dipeptide in a known volume of deionized water (or a suitable electrolyte solution to maintain constant ionic strength).

-

If necessary, adjust the initial pH of the solution to be well below the lowest expected pKa by adding a small amount of strong acid (e.g., HCl).

-

Begin the titration by adding small, precise increments of a standard strong base solution (e.g., NaOH).

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration until the pH of the solution is well above the highest expected pKa.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the inflection points of the titration curve (equivalence points) or more accurately from the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to precisely locate the equivalence points.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of L-Alanyl-beta-alanine.

References

L-Alanyl-β-alanine: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-β-alanine is a dipeptide of growing interest, combining the proteinogenic amino acid L-alanine with the non-proteinogenic β-alanine. This unique structure imparts specific physicochemical properties that make it a valuable molecule for research in drug development, biochemistry, and nutritional science. This technical guide provides an in-depth overview of the discovery, synthesis, and potential applications of L-Alanyl-β-alanine. Detailed experimental protocols for its chemical and enzymatic synthesis are presented, along with a summary of relevant quantitative data. Furthermore, key concepts are visualized through diagrams to facilitate a deeper understanding of the underlying principles.

Introduction and Discovery

The discovery of L-Alanyl-β-alanine is not marked by a singular event but rather has emerged from the broader exploration of β-alanine-containing peptides. β-alanine itself was first identified in the early 20th century as a component of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine) found in muscle tissue.[1] For many years, research into β-alanine dipeptides was heavily focused on carnosine and its role in athletic performance due to its pH-buffering capacity in muscle cells.[2]

Synthesis of L-Alanyl-β-alanine

The synthesis of L-Alanyl-β-alanine can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis of dipeptides is a well-established methodology that typically involves the protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent deprotection. Both solution-phase and solid-phase synthesis strategies can be employed.

Solution-phase synthesis offers flexibility and is suitable for moderate-scale production. A common approach involves the use of protecting groups for the amino group of L-alanine and the carboxyl group of β-alanine.

Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-β-alanine

Materials:

-

N-α-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH)

-

β-Alanine methyl ester hydrochloride (H-β-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Protection of β-alanine: β-alanine is protected as its methyl ester to block the carboxylic acid functionality. This is typically available commercially as the hydrochloride salt.

-

Activation of Boc-L-alanine:

-

Dissolve Boc-L-Ala-OH (1 equivalent) and NHS (1.1 equivalents) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

-

Coupling Reaction:

-

Dissolve H-β-Ala-OMe·HCl (1 equivalent) in DCM and neutralize with TEA (1 equivalent).

-

Add the activated Boc-L-Ala-NHS ester solution to the neutralized β-alanine methyl ester solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude Boc-L-Ala-β-Ala-OMe.

-

Purify the protected dipeptide by column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

Ester Hydrolysis: Dissolve the purified Boc-L-Ala-β-Ala-OMe in a mixture of MeOH and 1 M NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the solution with 1 M HCl and extract the product with a suitable organic solvent.

-

Boc Group Removal: Treat the resulting Boc-L-Ala-β-Ala-OH with a solution of TFA in DCM (e.g., 50% TFA/DCM) for 1-2 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the final product, L-Alanyl-β-alanine, as the TFA salt.

-

-

Final Purification: The final dipeptide can be further purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Illustrative):

| Step | Parameter | Typical Value |

| Coupling | Yield of Boc-L-Ala-β-Ala-OMe | 70-90% |

| Deprotection | Yield of L-Alanyl-β-alanine | >90% |

| Final Purity (RP-HPLC) | Purity | >95% |

SPPS offers advantages for rapid synthesis and purification, especially for longer peptides, but is also applicable to dipeptides. The process involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding the subsequent amino acids.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-β-alanine

Materials:

-

Fmoc-β-Ala-Wang resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-β-Ala-Wang resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-L-Ala-OH (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal L-alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude L-Alanyl-β-alanine by RP-HPLC.

Quantitative Data (Illustrative):

| Parameter | Typical Value |

| Crude Yield | 60-80% |

| Purity after RP-HPLC | >98% |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often avoiding the need for protecting groups and harsh reaction conditions.[4] Ligases are enzymes that can catalyze the formation of peptide bonds.

Experimental Protocol: Enzymatic Synthesis of L-Alanyl-β-alanine

Materials:

-

L-alanine

-

β-alanine

-

A suitable amino acid ligase (e.g., from Bacillus subtilis)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., Tris-HCl, pH 7.5-8.5)

Procedure:

-

Reaction Setup:

-

Prepare a buffered solution containing L-alanine and β-alanine. The optimal substrate concentrations and ratio should be determined empirically for the specific ligase used.

-

Add ATP and MgCl₂ to the reaction mixture, as these are typically required cofactors for ligases.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the purified amino acid ligase.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

-

Monitor the formation of L-Alanyl-β-alanine over time using HPLC.

-

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by heat inactivation of the enzyme or by acidification.

-

Remove the denatured enzyme by centrifugation.

-

The supernatant containing L-Alanyl-β-alanine can be purified using ion-exchange chromatography or RP-HPLC.

-

Quantitative Data (Illustrative):

| Parameter | Typical Value |

| Conversion Yield | 30-70% (highly dependent on the enzyme and reaction conditions) |

| Purity after Purification | >99% |

Physicochemical and Spectroscopic Properties

L-Alanyl-β-alanine is a white, crystalline solid that is soluble in water. Its physicochemical properties are influenced by the presence of both an α-amino acid and a β-amino acid.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₃ |

| Molecular Weight | 160.17 g/mol |

| pKa (approx.) | pK₁ (COOH) ~3.5; pK₂ (NH₃⁺) ~9.0 |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms and the presence of both alanine (B10760859) and β-alanine residues.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. The NIST WebBook provides a mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of Alanyl-β-alanine, which can be a useful reference for GC-MS analysis.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amide bond, carboxylic acid, and amine functional groups.

Biological Activity and Applications

The biological activity of L-Alanyl-β-alanine is not as extensively studied as that of carnosine. However, based on its constituent amino acids, several potential roles and applications can be inferred.

-

Nutritional Supplement: L-alanine is a glucogenic amino acid, meaning it can be converted to glucose in the liver. β-alanine is the rate-limiting precursor for the synthesis of carnosine.[2] As a dipeptide, L-Alanyl-β-alanine could potentially be absorbed more efficiently than the individual amino acids and serve as a source for both.

-

Drug Delivery: The dipeptide structure may be recognized by peptide transporters in the body, potentially enabling its use as a carrier to enhance the absorption of conjugated drugs. The presence of the β-alanine moiety could also increase the metabolic stability of such a conjugate.[3]

-

Antioxidant and pH Buffering: While likely less potent than carnosine, the presence of the β-alanine residue suggests that L-Alanyl-β-alanine may possess some intracellular pH buffering and antioxidant properties.[4]

Visualizations

Solution-Phase Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of L-Alanyl-β-alanine.

Solid-Phase Peptide Synthesis Cycle

Caption: General cycle for solid-phase peptide synthesis of a dipeptide.

Potential Biological Fate of L-Alanyl-β-alanine

Caption: Potential pathways for the absorption and metabolism of L-Alanyl-β-alanine.

Conclusion

L-Alanyl-β-alanine represents an intriguing dipeptide with potential applications in various scientific fields. While specific research on this molecule is not as extensive as for other dipeptides like carnosine, its synthesis can be readily achieved using established chemical and enzymatic methods. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and explore the properties and applications of L-Alanyl-β-alanine. Further investigation into its biological activities, particularly its metabolic stability and potential as a drug delivery vehicle, is warranted and could open up new avenues for its use in the pharmaceutical and nutritional industries.

References

L-Alanyl-ß-Alanine: An Examination of a Dipeptide with Limited Direct Biological Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-alanyl-ß-alanine is a dipeptide composed of the proteinogenic amino acid L-alanine and the non-proteinogenic amino acid ß-alanine. Despite the extensive research into its constituent amino acids and the related, highly significant dipeptide carnosine (ß-alanyl-L-histidine), there is a notable scarcity of direct scientific literature detailing the specific biological significance, physiological roles, or mechanisms of action of L-alanyl-ß-alanine itself. This guide provides a comprehensive overview of the known biological functions of L-alanine and ß-alanine to infer potential properties and metabolic fates of L-alanyl-ß-alanine. It also explores the well-established roles of the related dipeptide carnosine to offer a comparative context for researchers. While quantitative data and specific signaling pathways for L-alanyl-ß-alanine are not available due to the lack of research, this document furnishes detailed information on its constituent parts to support hypothesis generation and future investigations in the field.

Introduction to L-Alanyl-ß-Alanine

L-alanyl-ß-alanine is a dipeptide formed through a peptide bond between the carboxyl group of L-alanine and the amino group of ß-alanine. While its chemical structure is straightforward, its presence and function in biological systems are not well-documented. Much of the scientific focus has been on ß-alanine as a rate-limiting precursor to carnosine synthesis and its role in enhancing athletic performance.[1][2] L-alanine, on the other hand, is a fundamental component of proteins and plays a key role in glucose metabolism.[3] This guide will first delve into the established biological significance of these constituent amino acids.

The Biological Significance of Constituent Amino Acids

L-Alanine

L-alanine is a non-essential, proteinogenic amino acid, meaning it can be synthesized by the human body and is a building block of proteins.[4]

-

Role in Protein Synthesis: As a component of numerous proteins, L-alanine is crucial for the structure and function of enzymes, and structural proteins.[4]

-

Glucose-Alanine Cycle: L-alanine plays a pivotal role in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (B1213749) to form alanine. Alanine is then released into the bloodstream and transported to the liver, where it is converted back to pyruvate for gluconeogenesis, while the amino group is converted to urea (B33335) for excretion.[4]

-

Metabolic and Signaling Roles: Prolonged exposure to L-alanine has been shown to induce significant changes in gene expression in pancreatic ß-cells, affecting cellular signaling, metabolism, and protein synthesis.[3] Furthermore, L-alanine has demonstrated a protective effect against pro-inflammatory cytokine-induced apoptosis in these cells, suggesting a role in enhancing intracellular antioxidant generation.[3]

ß-Alanine

ß-alanine is a naturally occurring, non-proteinogenic ß-amino acid.[5][6] Its primary and most well-understood biological significance lies in its role as the rate-limiting precursor for the synthesis of carnosine (ß-alanyl-L-histidine).[1][7]

-

Carnosine Synthesis: The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, which joins ß-alanine and L-histidine.[1][8] Supplementation with ß-alanine has been consistently shown to increase muscle carnosine concentrations.[1][9]

-

Athletic Performance Enhancement: Increased muscle carnosine levels through ß-alanine supplementation have been linked to improved performance in high-intensity exercise.[7][10] Carnosine acts as an intracellular pH buffer, helping to neutralize the hydrogen ions produced during anaerobic metabolism, thereby delaying the onset of muscle fatigue.[2][11]

-

Neurological Functions: ß-alanine can act as a neurotransmitter, exhibiting agonist activity at glycine (B1666218) receptors and interacting with GABA receptors.[7]

-

Metabolism: ß-alanine can be metabolized through transamination with pyruvate to form malonate-semialdehyde and L-alanine.[7] It is also a component of pantothenic acid (vitamin B5) and, consequently, coenzyme A.[7]

The Well-Characterized Analogue: Carnosine (ß-Alanyl-L-Histidine)

To understand the potential, yet uninvestigated, roles of L-alanyl-ß-alanine, it is instructive to examine the extensively studied dipeptide, carnosine.

-

Intracellular Buffering: Carnosine is a potent intracellular buffer, particularly in skeletal muscle, due to the pKa of its imidazole (B134444) ring being close to physiological pH.[1][8]

-

Antioxidant Properties: Carnosine exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metals like copper and iron.[1][8]

-

Anti-glycation Agent: Carnosine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[8]

-

Enzyme Regulation and Calcium Sensitivity: Carnosine has been suggested to play a role in regulating enzyme activity and modulating calcium sensitivity in muscle contraction.[9]

Potential Biological Significance and Metabolic Fate of L-Alanyl-ß-Alanine: A Hypothetical Framework

In the absence of direct evidence, we can hypothesize the potential biological roles and metabolic fate of L-alanyl-ß-alanine based on the principles of dipeptide metabolism and the functions of its constituent amino acids.

-

Hydrolysis and Bioavailability of Constituents: It is highly probable that L-alanyl-ß-alanine, if ingested or present in tissues, would be hydrolyzed by peptidases (dipeptidases) into its constituent amino acids, L-alanine and ß-alanine. The bioavailability of these amino acids would then contribute to their respective metabolic pools.

-

Competition for Transport: Dipeptides are absorbed in the intestine via peptide transporters such as PepT1. L-alanyl-ß-alanine could potentially compete with other dipeptides for absorption.

-

Source of ß-Alanine for Carnosine Synthesis: If hydrolyzed, L-alanyl-ß-alanine could serve as a source of ß-alanine for carnosine synthesis in tissues like skeletal muscle. However, the efficiency of this compared to direct ß-alanine supplementation is unknown.

-

Antimicrobial Research Context: Some research on antimicrobial peptides has involved the synthesis of di- and tripeptides containing ß-chloro-L-alanine. While not directly about L-alanyl-ß-alanine, this highlights the use of alanine-containing peptides in drug development research.[12]

Synthesis and Experimental Protocols

While specific experimental protocols for studying the biological significance of L-alanyl-ß-alanine are not available, methodologies for the synthesis and analysis of its components and related peptides are well-established.

Synthesis of ß-Alanine

ß-alanine can be synthesized through various chemical and biological methods.[5][13]

-

Chemical Synthesis: Methods include the reaction of ammonia (B1221849) with ß-propiolactone and the hydrolysis of ß-aminopropionitrile.[7][14]

-

Biological Synthesis: Enzymatic conversion methods are gaining traction due to their specificity and milder reaction conditions.[5][13] Key enzymes include L-aspartate-α-decarboxylase, which converts L-aspartate to ß-alanine.[14][15]

Peptide Synthesis

Standard solid-phase or solution-phase peptide synthesis methods can be employed for the synthesis of L-alanyl-ß-alanine.[16]

Illustrative Solution-Phase Synthesis Workflow:

-

Protection of Amino Acids: The amino group of L-alanine and the carboxyl group of ß-alanine are protected with appropriate protecting groups (e.g., Fmoc for the amino group and a methyl ester for the carboxyl group).

-

Activation of L-Alanine: The carboxyl group of the protected L-alanine is activated using a coupling reagent (e.g., HATU).

-

Coupling Reaction: The activated L-alanine is reacted with the protected ß-alanine to form the protected dipeptide.

-

Deprotection: The protecting groups are removed to yield L-alanyl-ß-alanine.

Data Presentation

Due to the lack of available research, no quantitative data on the biological activity, binding affinities, or physiological concentrations of L-alanyl-ß-alanine can be presented. For researchers interested in the effects of ß-alanine supplementation on muscle carnosine levels, a summary of typical findings is provided in the table below for context.

| Duration of ß-Alanine Supplementation | Daily Dosage | Typical Increase in Muscle Carnosine | Reference(s) |

| 2 weeks | 4-6 g | 20-30% | [1][9] |

| 4 weeks | 4-6 g | 40-60% | [1][9] |

| 10 weeks | 4-6 g | Up to 80% | [1][9] |

Visualizations of Related Pathways

As there are no known signaling pathways directly involving L-alanyl-ß-alanine, diagrams of related, well-understood metabolic pathways are provided below for conceptual understanding.

Glucose-Alanine Cycle

Figure 1: The Glucose-Alanine Cycle.

Carnosine Synthesis and Degradation

Figure 2: Carnosine Synthesis and Degradation.

Conclusion and Future Directions

The biological significance of L-alanyl-ß-alanine remains an open area for investigation. While the individual roles of L-alanine and ß-alanine are well-established, their combined form as a dipeptide has not been a focus of scientific inquiry. The extensive research on the related dipeptide carnosine provides a valuable framework for postulating potential functions, particularly in the realms of metabolism and bioavailability of its constituent amino acids.

For researchers, scientists, and professionals in drug development, the lack of data on L-alanyl-ß-alanine presents an opportunity. Future research should aim to:

-

Identify and Quantify: Determine if L-alanyl-ß-alanine exists endogenously in tissues and physiological fluids and at what concentrations.

-

Characterize Metabolic Fate: Investigate the enzymatic hydrolysis of L-alanyl-ß-alanine and its absorption kinetics.

-

Elucidate Biological Activity: Conduct in vitro and in vivo studies to explore potential antioxidant, anti-inflammatory, or signaling roles of the intact dipeptide.

Such studies would be invaluable in determining whether L-alanyl-ß-alanine is a significant biological molecule or primarily an intermediate in amino acid metabolism.

References

- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]

- 3. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]

- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 6. Beta-Alanine — A Beginner's Guide [healthline.com]

- 7. β-Alanine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. mvpnutritionals.com.au [mvpnutritionals.com.au]

- 12. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physiological Roles of β-Alanine and its Dipeptide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physiological roles of the non-proteinogenic amino acid β-alanine, with a primary focus on its function as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine). While the direct physiological effects of L-alanyl-β-alanine are not extensively documented in current scientific literature, the administration of β-alanine is a well-established method for increasing intramuscular carnosine concentrations, leading to a range of significant physiological effects. This guide details the ergogenic, antioxidant, and neuroprotective roles attributed to elevated carnosine levels, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction: The Significance of β-Alanine and Carnosine

β-alanine is a naturally occurring beta-amino acid that, in conjunction with L-histidine, is synthesized into carnosine by the enzyme carnosine synthase. Carnosine is highly concentrated in skeletal muscle and brain tissue and plays a crucial role in various physiological processes.[1] Supplementation with β-alanine has been shown to significantly augment muscle carnosine concentrations, thereby enhancing intracellular pH buffering capacity, mitigating oxidative stress, and potentially improving cognitive function.[2][3]

Physiological Roles of Carnosine Following β-Alanine Supplementation

The physiological benefits of β-alanine supplementation are primarily attributed to the subsequent increase in intracellular carnosine levels. These roles are multifaceted and have significant implications for exercise performance, cellular health, and neurological function.

Ergogenic Effects and Muscle Physiology

Intracellular pH Buffering: During high-intensity exercise, there is an accumulation of hydrogen ions (H+), leading to a decrease in intramuscular pH, which contributes to fatigue.[4] With a pKa of 6.83, the imidazole (B134444) ring of carnosine is an effective physiological buffer, accepting H+ ions and thereby attenuating the drop in pH.[4] This enhanced buffering capacity is a primary mechanism by which β-alanine supplementation improves performance in high-intensity activities lasting one to four minutes.[2]

Antioxidant and Anti-glycation Properties

Carnosine exhibits potent antioxidant properties through several mechanisms. It can directly scavenge reactive oxygen species (ROS), chelate pro-oxidant transition metals such as copper and iron, and inhibit lipid peroxidation.[3][5] Furthermore, carnosine acts as an anti-glycation agent by reacting with carbonyl groups on proteins, thus preventing the formation of advanced glycation end-products (AGEs), which are implicated in aging and various pathologies.

Neuroprotection and Cognitive Function

Emerging research suggests a neuroprotective role for carnosine.[6] β-alanine supplementation has been investigated for its potential to enhance cognitive function and mood, particularly in older adults and individuals under stress.[7][8] The proposed mechanisms involve the antioxidant and anti-inflammatory properties of carnosine within the brain, as well as its potential to modulate neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9]

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from studies investigating the effects of β-alanine supplementation.

Table 1: Effect of β-Alanine Supplementation on Muscle Carnosine Concentration

| Study Population | β-Alanine Dose | Duration | Increase in Muscle Carnosine | Reference |

| Healthy Men | 4-6 g/day | 4 weeks | Up to 64% | [2] |

| Healthy Men | 4-6 g/day | 10 weeks | Up to 80% | [2] |

| Physically Active Men | 4.8 g/day | 5-6 weeks | High responders: ~55%, Low responders: ~15% | [2] |

| Trained Sprinters | 2.4-4.8 g/day | 4-5 weeks | Significant increase even in individuals with high baseline levels | [10] |

| Healthy Men | 6.4 g/day | 10 weeks | +12.8 ± 8 mmol/kg dry muscle | [10] |

Table 2: Effects of β-Alanine Supplementation on Exercise Performance

| Exercise Modality | β-Alanine Dose | Duration | Performance Improvement | Reference |

| High-Intensity Cycling | 4-6 g/day | 4-10 weeks | Improved capacity in tasks lasting 60-240 seconds | [2] |

| 2,000-m Rowing Time Trial | Not specified | Not specified | 4.3 seconds faster than placebo | [2] |

| Physical Working Capacity at Fatigue Threshold (PWCFT) | Not specified | 28 days | 16.9% improvement in men | [2] |

| Time to Exhaustion (Graded Exercise Test) | Not specified | 6 weeks (with interval training) | Greater improvement compared to placebo (1386.7s vs 1299.6s) | [2] |

| High-Intensity Functional Training (Vertical Jump) | 4 g/day | 4 weeks | Significant improvement in vertical jump and power | [11] |

Table 3: Effects of β-Alanine Supplementation on Cognitive Function and Neurotrophic Factors

| Study Population | β-Alanine Dose | Duration | Key Findings | Reference |

| Healthy Men (with HIIT) | 6.4 g/day | 14 weeks | No improvement in serum BDNF or Stroop test performance | [12] |

| Recreationally Active Males (pre-military stress) | 12 g/day | 14 days | No change in cognitive function or BDNF; significant reduction in subjective feelings of depression | [7] |

| Older Adults (with mild cognitive impairment) | 2.4 g/day | 10 weeks | MOCA scores improved by up to 14%; improved depression symptoms | [8] |

Table 4: Antioxidant and Anti-inflammatory Effects of Carnosine

| Marker | Carnosine Concentration | Effect | Reference |

| Deoxyribose Oxidation (Fe2+ system) | 10 mM | 56 ± 5% inhibition | [5] |

| Deoxyribose Oxidation (Cu2+ system) | 10 mM | 30 ± 11% inhibition | [5] |

| DNA Damage (Cu2+ system) | Not specified | 84 ± 9% decrease | [5] |

| Reactive Oxygen Species (in vitro) | 10 mM | Decreased ROS in myoblasts treated with H2O2 | [13] |

| C-reactive protein (CRP) and TNF-α | 0.5-2 g/day (Carnosine) | Decreased levels in humans | [14] |

| Malondialdehyde (MDA) | 0.5-2 g/day (Carnosine) | Reduced levels in humans | [14] |

| Catalase (CAT) | 0.5-2 g/day (Carnosine) | Increased levels in humans | [14] |

Key Signaling Pathways

The physiological effects of carnosine are mediated through its interaction with several key signaling pathways.

The Nrf2 Antioxidant Response Pathway

Carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like carnosine, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][15]

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Carnosine may exert its neuroprotective effects by modulating the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[9] BDNF plays a critical role in neuronal survival, differentiation, and synaptic plasticity. It binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote neuronal health and cognitive function.[16]

Experimental Protocols

This section provides an overview of common methodologies used in the study of β-alanine supplementation and its physiological effects.

Protocol for β-Alanine Supplementation and Muscle Carnosine Measurement

-

Objective: To determine the effect of β-alanine supplementation on intramuscular carnosine concentration.

-

Participants: Typically healthy, recreationally active individuals or trained athletes.

-

Supplementation Protocol:

-

Muscle Biopsy and Analysis:

-

Muscle tissue samples are obtained from a relevant muscle (e.g., vastus lateralis) before and after the supplementation period using a Bergström needle biopsy technique.

-

Samples are frozen in liquid nitrogen and stored at -80°C.

-

Carnosine concentration is quantified using High-Performance Liquid Chromatography (HPLC).

-

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS): A non-invasive alternative to muscle biopsy for measuring muscle carnosine content.

Protocol for Assessing Antioxidant Capacity

-

Objective: To evaluate the effect of β-alanine supplementation on markers of oxidative stress.

-

Sample Collection: Blood samples are collected before and after an exercise bout designed to induce oxidative stress, both pre- and post-supplementation.

-

Biochemical Assays:

-

Lipid Peroxidation: Measured by quantifying levels of malondialdehyde (MDA) or 8-isoprostane in plasma or serum.[17]

-

Total Antioxidant Capacity (TAC): Assessed using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Ability of Plasma (FRAP) assay.[17]

-

Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in red blood cell lysates or plasma.[14]

-

Protein Oxidation: Determined by measuring protein carbonyl levels via derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and subsequent spectrophotometric or immunological detection.

-

Protocol for Assessing Cognitive Function

-

Objective: To determine the impact of β-alanine supplementation on cognitive performance.

-

Cognitive Tests: A battery of validated neuropsychological tests is administered before and after the supplementation period.

-

Stroop Test: Assesses selective attention and cognitive flexibility.[8][12]

-

Montreal Cognitive Assessment (MoCA): A screening tool for mild cognitive impairment.[8]

-

Serial Subtraction Test: Measures mathematical processing and working memory.[7]

-

Profile of Mood States (POMS): A questionnaire to assess mood.[7]

-

-

Procedure: Tests are often conducted at rest and in response to a stressor (e.g., high-intensity exercise) to evaluate the effects on cognitive function under challenging conditions.

Conclusion and Future Directions

The physiological roles of β-alanine are predominantly mediated through its conversion to carnosine. The well-documented benefits of β-alanine supplementation on exercise performance are primarily attributed to carnosine's function as an intracellular pH buffer. Furthermore, the antioxidant, anti-glycation, and emerging neuroprotective properties of carnosine highlight its broader therapeutic potential. While the direct physiological roles of the dipeptide L-alanyl-β-alanine remain to be elucidated, the extensive body of research on β-alanine provides a strong foundation for its application in sports nutrition and potentially in clinical settings.

Future research should continue to explore the nuanced effects of β-alanine supplementation on cognitive function and the underlying molecular mechanisms, particularly the interaction of carnosine with neurotrophic and antioxidant signaling pathways. Further investigation into the optimal dosing strategies for different populations and physiological outcomes is also warranted. Additionally, studies designed to specifically investigate the unique physiological roles, if any, of the L-alanyl-β-alanine dipeptide are needed to fill the current gap in the scientific literature.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Mechanisms for the Carnosine-Induced Activation of Muscle–Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. Pivotal role of carnosine in the modulation of brain cells activity: Multimodal mechanism of action and therapeutic potential in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. examine.com [examine.com]

- 9. Mechanisms of carnosine-induced activation of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A quantitative proteomic approach to evaluate the efficacy of carnosine in a murine model of chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

L-Alanyl-beta-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alanyl-beta-alanine, including its chemical properties, biological significance, and relevant experimental methodologies. Due to the limited availability of direct experimental data for this specific dipeptide, this guide also incorporates information on its constituent amino acids, L-alanine and beta-alanine (B559535), as well as the closely related and extensively studied dipeptide, carnosine (β-Alanyl-L-histidine).

Core Physicochemical Properties

| Property | L-Alanyl-beta-alanine | L-Alanine | beta-Alanine | L-Alanyl-L-alanine |

| CAS Number | 52788-02-0[1] | 56-41-7 | 107-95-9 | 1948-31-8[2] |

| Molecular Formula | C6H12N2O3[1] | C3H7NO2 | C3H7NO2 | C6H12N2O3[2] |

| Molecular Weight | 160.17 g/mol [1] | 89.09 g/mol | 89.09 g/mol [3] | 160.17 g/mol [2] |

| Solubility in Water | Data not available | 167.2 g/L (25 °C)[4] | 545 g/L (25 °C)[3] | 0.1 g/mL[5] |

| pKa (Carboxyl) | Data not available | 2.34[4] | 3.55-3.63[3][6] | 3.16 (Predicted)[5] |

| pKa (Amino) | Data not available | 9.87[4] | 10.24[6] | Data not available |

Biological Significance and Potential Applications

While research specifically focused on L-Alanyl-beta-alanine is limited, its constituent amino acid, beta-alanine, is of significant interest in the scientific community. Beta-alanine is the rate-limiting precursor in the synthesis of carnosine (β-Alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue.

Carnosine plays a crucial role as an intracellular pH buffer, particularly during high-intensity exercise.[7] It also exhibits antioxidant and anti-glycating properties.[8] Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, which may lead to improved exercise performance.[7]

Given that L-Alanyl-beta-alanine contains beta-alanine, it could potentially serve as a source of this amino acid, although its uptake and metabolism would need to be experimentally determined. The L-alanine component is a non-essential amino acid involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

Experimental Protocols

The following section outlines general experimental protocols that can be adapted for the study of L-Alanyl-beta-alanine, from its synthesis to its biological evaluation.

Synthesis and Purification

A common method for dipeptide synthesis is solution-phase synthesis using coupling reagents.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis and purification of a dipeptide.

Detailed Methodology:

-

Coupling: Protected L-alanine (e.g., with a Boc or Cbz group) is reacted with the methyl ester of beta-alanine in a suitable solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) along with an activator like N-hydroxysuccinimide (NHS) is added to facilitate the formation of the peptide bond.

-

Deprotection: The protecting group on the N-terminus of the L-alanine residue is removed. The specific conditions depend on the protecting group used (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

-

Saponification: The methyl ester of the beta-alanine residue is hydrolyzed to the free carboxylic acid using a base such as sodium hydroxide (B78521) in an alcohol/water mixture.

-

Purification: The crude dipeptide is purified using preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

-

Characterization: The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry.

In Vitro Biological Assays

The following are standard in vitro assays to evaluate the potential biological activity of a novel dipeptide.

| Assay | Objective | General Protocol |

| Cell Viability Assay (e.g., MTT) | To determine the cytotoxic effects of the dipeptide on cultured cells. | 1. Seed cells in a 96-well plate. 2. Treat cells with a range of dipeptide concentrations for 24-72 hours. 3. Add MTT reagent and incubate for 2-4 hours. 4. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance. |

| Cell Permeability Assay | To assess the ability of the dipeptide to cross the cell membrane. | 1. Grow a cell monolayer on a permeable support. 2. Add the dipeptide to the apical side. 3. At various time points, sample the medium from the basolateral side and quantify the dipeptide concentration by HPLC or LC-MS/MS. |

| Enzymatic Hydrolysis Assay | To determine the stability of the dipeptide in the presence of peptidases. | 1. Incubate the dipeptide with cell lysates or purified peptidases. 2. At different time points, stop the reaction and analyze the sample by HPLC to quantify the remaining dipeptide and the appearance of its constituent amino acids. |

Biosynthesis of Carnosine from beta-Alanine

The most well-established biological role of beta-alanine is its function as a precursor for carnosine synthesis. The following diagram illustrates this pathway.

Caption: Biosynthesis and primary functions of carnosine.

This pathway highlights that the availability of beta-alanine is the rate-limiting step for carnosine production in cells.

Conclusion

L-Alanyl-beta-alanine is a dipeptide for which specific biological data is currently limited. However, its composition suggests potential biological relevance, primarily through the metabolic fate of its constituent amino acids, L-alanine and beta-alanine. The established role of beta-alanine as a precursor to the functionally significant dipeptide carnosine provides a strong rationale for further investigation into L-Alanyl-beta-alanine. The experimental protocols outlined in this guide offer a framework for researchers to explore the synthesis, stability, and potential biological activities of this and other novel dipeptides. Future research is warranted to elucidate the specific metabolic pathways and physiological functions of L-Alanyl-beta-alanine.

References

- 1. L-ALANYL-BETA-ALANINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. L-Alanyl-L-alanine CAS#: 1948-31-8 [m.chemicalbook.com]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical Properties of L-Alanyl-β-Alanine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-β-alanine is a dipeptide composed of L-alanine and β-alanine residues linked by a peptide bond. Unlike its more commonly studied counterpart, L-alanyl-L-alanine, the presence of a β-amino acid introduces significant conformational flexibility and alters its physicochemical properties. This technical guide provides a comprehensive overview of the theoretical properties of L-alanyl-β-alanine, drawing upon available computational data and making comparisons with the well-characterized L-alanyl-L-alanine where direct data for the β-isomer is limited. This document is intended to serve as a foundational resource for researchers in computational chemistry, drug design, and peptide science.

Physicochemical Properties

The fundamental physicochemical properties of a dipeptide are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the computed properties for both L-alanyl-β-alanine and L-alanyl-L-alanine for comparative analysis.

Table 1: Computed Physicochemical Properties of L-Alanyl-β-alanine

| Property | Value | Source |

| Molecular Formula | C6H14N2O4 | PubChem CID: 88541834[1] |

| Molecular Weight | 178.19 g/mol | PubChem CID: 88541834[1] |

| Monoisotopic Mass | 178.09535693 Da | PubChem CID: 88541834[1] |

| Topological Polar Surface Area | 127 Ų | PubChem CID: 88541834[1] |

| Heavy Atom Count | 11 | PubChem CID: 88541834[1] |

| Complexity | 115 | PubChem CID: 88541834[1] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 88541834[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 88541834[1] |

| Rotatable Bond Count | 4 | PubChem CID: 88541834[1] |

Table 2: Computed Physicochemical Properties of L-Alanyl-L-alanine

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | PubChem CID: 5484352[2] |

| Molecular Weight | 160.17 g/mol | PubChem CID: 5484352[2] |

| Monoisotopic Mass | 160.08479225 Da | PubChem CID: 5484352[2] |

| XLogP3-AA | -3.3 | PubChem CID: 5484352[2] |

| Topological Polar Surface Area | 92.4 Ų | PubChem CID: 5484352[2] |

| Heavy Atom Count | 11 | PubChem CID: 5484352[2] |

| Complexity | 169 | PubChem CID: 5484352[2] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 5484352[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 5484352[2] |

| Rotatable Bond Count | 3 | PubChem CID: 5484352[2] |

Conformational Analysis

The conformational landscape of a dipeptide is fundamental to its biological activity and interactions. While specific theoretical studies on the conformational preferences of L-alanyl-β-alanine are scarce, we can infer its likely behavior based on the increased flexibility of the β-alanine residue. The additional methylene (B1212753) group in the backbone of β-alanine introduces more rotatable bonds, leading to a more complex potential energy surface compared to L-alanyl-L-alanine.

For L-alanyl-L-alanine, extensive studies have been conducted to map its conformational space, often visualized using Ramachandran plots (φ, ψ). These studies have identified several stable conformers, including C7eq, C5, and C7ax, which are stabilized by intramolecular hydrogen bonds.[3]

A theoretical investigation of L-alanyl-β-alanine would involve exploring the dihedral angles associated with the flexible β-alanine backbone. This would likely reveal a larger number of low-energy conformers and a greater degree of conformational freedom, which could have significant implications for its molecular recognition properties.

Quantum Chemical Calculations

Quantum chemical calculations are essential for accurately determining the electronic structure, stability, and spectroscopic properties of dipeptides. Density Functional Theory (DFT) is a commonly employed method for such investigations.

For L-alanyl-L-alanine, DFT calculations have been used to:

-

Analyze the conformational changes induced by pH.[4]

-

Compare computed NMR chemical shifts and spin-spin coupling constants with experimental data for different conformers and charge states (cation, zwitterion, anion).[5]

-

Investigate the effective chemical shielding anisotropy.

A similar theoretical approach for L-alanyl-β-alanine would provide valuable insights into its electronic properties and how they are influenced by its unique structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of peptides in solution, providing insights into their conformational flexibility and interactions with the solvent.

Experimental Protocols

Detailed experimental data for L-alanyl-β-alanine is limited. However, the following section outlines the methodologies that would be employed for its characterization, based on established protocols for similar dipeptides like L-alanyl-L-alanine.

Synthesis

The synthesis of L-alanyl-β-alanine can be achieved through standard peptide coupling methods. A common approach involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the peptide bond between N-terminally protected L-alanine and C-terminally protected β-alanine. Subsequent deprotection steps yield the final dipeptide.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. Spectra would be acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC would be used to assign all proton and carbon signals and to confirm the connectivity of the atoms. For L-alanyl-L-alanine, NMR has been used to study its conformation in solution as a function of pH.[5]

-

Raman and Raman Optical Activity (ROA) Spectroscopy: These techniques are sensitive to the vibrational modes and chiral environment of the molecule. ROA, in particular, can provide detailed information about the conformational preferences of peptides in solution.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized dipeptide.

Crystallography

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the precise three-dimensional structure of L-alanyl-β-alanine in the solid state. This would offer invaluable data on bond lengths, bond angles, and torsion angles, which can be used to benchmark theoretical calculations. For instance, the crystal structure of L-alanyl-L-alanine hydrochloride has been determined.

Visualizations

Workflow for Theoretical Peptide Analysis

Caption: General workflow for the synthesis, characterization, and theoretical analysis of a dipeptide.

Structural Comparison: L-Alanyl-β-alanine vs. L-Alanyl-L-alanine

Caption: Structural comparison highlighting the difference between L-alanyl-β-alanine and L-alanyl-L-alanine.

Conclusion

The theoretical properties of L-alanyl-β-alanine present an interesting area of study due to the conformational implications of the β-alanine residue. While direct experimental and computational data are currently limited, this guide provides a framework for its investigation by leveraging established methodologies from the study of its α-analogue, L-alanyl-L-alanine. The increased flexibility of L-alanyl-β-alanine is expected to result in a more complex conformational landscape, which may offer unique opportunities in the design of novel peptides and peptidomimetics with specific structural and functional properties. Further theoretical and experimental work is necessary to fully elucidate the characteristics of this intriguing dipeptide.

References

- 1. L-Alanine-beta-alanine | C6H14N2O4 | CID 88541834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. L-alanyl-L-alanine conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dependence of the L-alanyl-L-alanine conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations of alanine rich beta-sheet oligomers: Insight into amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicting the Function of Novel Dipeptides: A Technical Guide Focused on L-Alanyl-beta-alanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel dipeptides for therapeutic and biotechnological applications is a burgeoning field in biochemical and pharmaceutical research. These simple biomolecules can exhibit a surprising range of biological activities, from neurotransmission and metabolic regulation to antimicrobial and antioxidant effects. This technical guide provides a comprehensive framework for predicting and validating the function of novel dipeptides, using L-Alanyl-beta-alanine as a primary case study. By integrating in-silico predictive modeling with detailed in-vitro and in-vivo experimental protocols, this document aims to equip researchers with the necessary tools to elucidate the functional roles of these promising compounds.

Introduction to L-Alanyl-beta-alanine and Dipeptide Function

L-Alanyl-beta-alanine is a dipeptide composed of L-alanine and the non-proteinogenic amino acid beta-alanine (B559535). While direct experimental data on L-Alanyl-beta-alanine is limited, its constituent amino acids and the structurally similar dipeptide carnosine (β-Alanyl-L-histidine) provide a strong foundation for functional prediction.

-

L-Alanine is a proteinogenic amino acid involved in glucose metabolism and can influence cellular signaling and protect against pro-inflammatory cytokine-induced apoptosis.[1]

-